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molecular formula C10H6N4O2 B1666890 Alloxazine CAS No. 490-59-5

Alloxazine

Cat. No. B1666890
M. Wt: 214.18 g/mol
InChI Key: HAUGRYOERYOXHX-UHFFFAOYSA-N
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Patent
US04496646

Procedure details

There was charged 800 ml of water into an Erlenmeyer flask, then 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan were added thereto, and the mixture was stirred at room temperature in a nitrogen atmosphere for about 5 hours. The obtained reaction mixture was cooled with ice for 3 hours, then the formed yellow precipitate was filtered off, and washed in ethanol and ether (50 ml, twice). This precipitate was recrystallized from an aqueous dimethylformamide solution to give pale yellow powdery crystals. Yield: 7.5 g (90%). M.p. 300° C. or higher. IR spectrum: Found values (cm-1): 1730, 1705 (C=O stretching), 1572 (Broad peak) --C=N (amide II band). Literature values (cm-1): 1727, 1700, 1574.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[NH:9]1[C:17](=O)[C:15](=O)[C:13](=[O:14])[NH:12][C:10]1=[O:11]>O>[CH:4]1[CH:5]=[CH:6][C:1]2[C:2](=[N:7][C:15]3[C:13](=[O:14])[NH:12][C:10](=[O:11])[NH:9][C:17]=3[N:8]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
5 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(=O)C1=O
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature in a nitrogen atmosphere for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the formed yellow precipitate was filtered off
WASH
Type
WASH
Details
washed in ethanol
CUSTOM
Type
CUSTOM
Details
This precipitate was recrystallized from an aqueous dimethylformamide solution
CUSTOM
Type
CUSTOM
Details
to give pale yellow powdery crystals

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C=1C=CC=2C(C1)=NC3=C(N2)NC(=O)NC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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